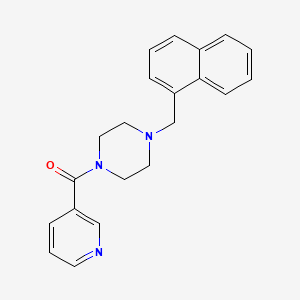![molecular formula C18H14ClNOS B5877190 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, also known as CQET, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory properties. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in lab experiments is its well-established synthesis method. This compound is also relatively stable and has a long shelf-life, making it easy to store and use in experiments. However, one limitation of using 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. One area of research is to further investigate its mechanism of action, which may provide insights into its potential use in cancer treatment and neuroprotection. Another area of research is to investigate the use of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to determine the safety and toxicity of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone, which will be important for its potential use in clinical settings.
合成法
The synthesis of 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-quinoline thiol in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone. This synthesis method has been well-established and is widely used in research labs.
科学的研究の応用
1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWROCSYZWEBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

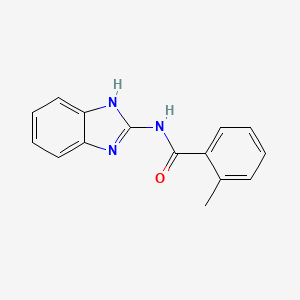
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
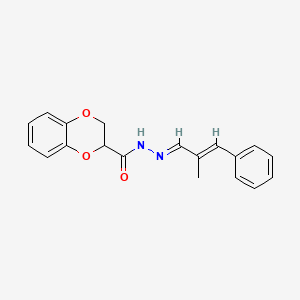
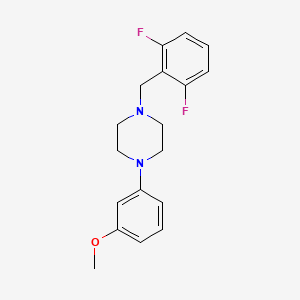

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
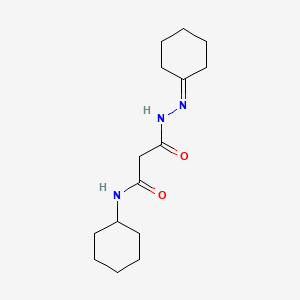



![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
